

# An In-depth Technical Guide to Methyl 5-aminothiophene-2-carboxylate

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## Compound of Interest

Compound Name: *Methyl 5-aminothiophene-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Methyl 5-aminothiophene-2-carboxylate**, a key heterocyclic compound in organic synthesis and medicinal chemistry. It details the molecule's structure, physicochemical properties, a standard experimental protocol for its synthesis, and its applications in the development of therapeutic agents.

## Molecular Structure and Properties

**Methyl 5-aminothiophene-2-carboxylate** is an organic compound featuring a thiophene ring substituted with an amino group and a methyl carboxylate group. This structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical field.<sup>[1]</sup>

The key quantitative data for this molecule are summarized in the table below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub> S[2]
Molecular Weight	157.19 g/mol [2][3]
Appearance	White crystalline solid[1][4]
Melting Point	100-102 °C[1]
CAS Number	14597-58-1[1][2]
Purity	Typically ≥95%[2]

## Experimental Protocols: Synthesis

A common and efficient method for synthesizing **Methyl 5-aminothiophene-2-carboxylate** is through the catalytic hydrogenation of Methyl 5-nitrothiophene-2-carboxylate.[4]

Objective: To produce **Methyl 5-aminothiophene-2-carboxylate** from its nitro precursor.

Materials:

- Methyl 5-nitrothiophene-2-carboxylate
- 10% Palladium on carbon (Pd/C) catalyst
- Ethanol or Ethyl Acetate (EA) as solvent
- Hydrogen gas (H<sub>2</sub>)
- Filtration apparatus (e.g., Celite pad)
- Round-bottom flask
- Stirring equipment
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve Methyl 5-nitrothiophene-2-carboxylate (e.g., 2.67 mmol, 500 mg) in a suitable solvent such as Ethyl Acetate (10 mL) within a round-bottom flask.[\[4\]](#)
- **Catalyst Addition:** Carefully add the 10% Pd/C catalyst (e.g., 500 mg) to the solution.[\[4\]](#)
- **Hydrogenation:** Purge the flask and maintain it under a hydrogen atmosphere (1 atm).[\[4\]](#)
- **Reaction:** Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored using Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 2 hours to overnight.[\[4\]](#)
- **Filtration:** Upon completion, remove the palladium catalyst by filtering the mixture through a Celite pad.[\[4\]](#)
- **Concentration:** Concentrate the filtrate under vacuum using a rotary evaporator to remove the solvent.[\[4\]](#)
- **Product Isolation:** The process yields **Methyl 5-aminothiophene-2-carboxylate** as a white solid with a high yield (typically 92-100%).[\[4\]](#)

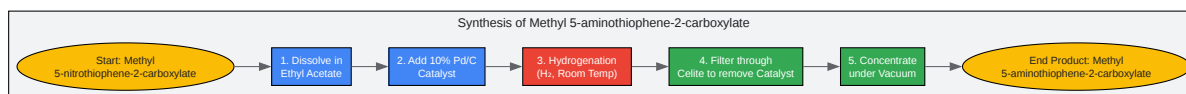
## Applications in Research and Drug Development

Thiophene derivatives are recognized as "structural alerts" in drug development, as their metabolism can sometimes lead to reactive intermediates.[\[5\]](#) However, they are also integral components of numerous biologically active compounds and approved drugs.[\[5\]](#)

**Methyl 5-aminothiophene-2-carboxylate** serves as a versatile building block in the synthesis of various therapeutic agents. Its functional groups—the amino group and the ester—allow for further chemical modifications to create a diverse range of molecules. It is particularly used in the synthesis of compounds with potential antibacterial and anti-tumor activities.[\[1\]](#) While this specific molecule may not directly engage with a biological signaling pathway, it is a crucial starting material for creating larger, more complex molecules designed to interact with specific biological targets such as enzymes or receptors.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 5-aminothiophene-2-carboxylate** via catalytic hydrogenation.



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Caption: Workflow for the catalytic hydrogenation of the nitro precursor.

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